molecular formula C29H33NO4 B340292 Pentyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

Pentyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

Cat. No.: B340292
M. Wt: 459.6 g/mol
InChI Key: ONJYVLKRQUZBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure that includes a pentyl group and a hexanoate ester linked to a complex anthracene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves esterification reactions. One common method is the reaction of the corresponding carboxylic acid with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and high-throughput screening can further enhance the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted esters.

Scientific Research Applications

Pentyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the synthesis of specialty chemicals and as a fragrance component in perfumes.

Mechanism of Action

The mechanism of action of Pentyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active anthracene derivative. This derivative can then interact with cellular components, potentially affecting pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate
  • Methyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate

Uniqueness

Pentyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is unique due to its specific pentyl group, which can influence its physical properties such as solubility and volatility. This makes it particularly useful in applications where these properties are critical, such as in the formulation of fragrances and in drug delivery systems.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

pentyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

InChI

InChI=1S/C29H33NO4/c1-2-3-11-18-34-23(31)16-5-4-10-17-30-28(32)26-24-19-12-6-7-13-20(19)25(27(26)29(30)33)22-15-9-8-14-21(22)24/h6-9,12-15,24-27H,2-5,10-11,16-18H2,1H3

InChI Key

ONJYVLKRQUZBIJ-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCCCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Canonical SMILES

CCCCCOC(=O)CCCCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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